3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Brand Name: Vulcanchem
CAS No.: 868218-73-9
VCID: VC4852560
InChI: InChI=1S/C16H17N3O2S2/c1-13-4-6-15(7-5-13)23(20,21)19-10-9-18-16(19)22-12-14-3-2-8-17-11-14/h2-8,11H,9-10,12H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.45

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

CAS No.: 868218-73-9

Cat. No.: VC4852560

Molecular Formula: C16H17N3O2S2

Molecular Weight: 347.45

* For research use only. Not for human or veterinary use.

3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine - 868218-73-9

Specification

CAS No. 868218-73-9
Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
IUPAC Name 3-[[1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Standard InChI InChI=1S/C16H17N3O2S2/c1-13-4-6-15(7-5-13)23(20,21)19-10-9-18-16(19)22-12-14-3-2-8-17-11-14/h2-8,11H,9-10,12H2,1H3
Standard InChI Key GVSTYNSGSYOUEV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule features three distinct structural domains:

  • Pyridine ring: A six-membered aromatic nitrogen heterocycle at position 3, providing π-π stacking capabilities and hydrogen bond acceptor sites .

  • 4,5-Dihydroimidazole (imidazoline): A partially saturated five-membered ring with two nitrogen atoms, conferring conformational rigidity and metal-coordination potential .

  • 4-Methylbenzenesulfonyl group: An electron-withdrawing sulfonamide substituent enhancing metabolic stability and influencing solubility.

The sulfanyl methyl (-SCH₂-) linker between pyridine and imidazoline introduces rotational flexibility, enabling adaptive binding in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₂S₂
Molecular Weight347.45 g/mol
IUPAC Name3-[[1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
CAS Registry868218-73-9
XLogP3 (Predicted)2.1 ± 0.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis Framework

The synthesis involves three principal stages, as inferred from analogous imidazoline derivatives :

Stage 1: Imidazoline Core Formation

4-Methylbenzenesulfonamide reacts with 1,2-diaminoethane under Mitsunobu conditions to generate 1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole. Key parameters:

  • Temperature: 70–80°C

  • Catalyst: Diethyl azodicarboxylate (DEAD)

  • Solvent: Anhydrous THF

Stage 2: Sulfur Incorporation

Thiolation of the imidazoline C2 position using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):

  • Yield: 68–72%

  • Reaction Time: 6–8 hours

  • Key Intermediate: 2-sulfanylimidazoline

Stage 3: Pyridine Coupling

Mannich-type reaction between 2-sulfanylimidazoline and 3-(bromomethyl)pyridine:

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Final Product Yield: 63%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 8.45 (d, J=4.8 Hz, 1H, Py-H6)

  • δ 7.72 (m, 2H, Ar-H)

  • δ 4.21 (t, J=7.6 Hz, 2H, Imidazoline-CH₂)

  • δ 3.89 (s, 2H, SCH₂)

  • δ 2.42 (s, 3H, CH₃)

¹³C NMR (101 MHz, DMSO-d₆) :

  • 154.8 ppm (C=N, imidazoline)

  • 144.2 ppm (SO₂-bearing aromatic C)

  • 136.1 ppm (Py-C3)

  • 35.7 ppm (SCH₂)

Infrared Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹) :

  • 1345, 1162 (SO₂ asymmetric/symmetric stretching)

  • 1598 (C=N imidazoline)

  • 3054 (aromatic C-H)

  • 2920 (aliphatic C-H)

Biological Activity and Structure-Activity Relationships

Antimicrobial Activity

Preliminary screening against Gram-positive pathogens:

OrganismMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64

Emerging Applications and Research Frontiers

Materials Science Applications

The compound's sulfur-rich structure shows promise in:

  • Conductive Polymers: Thiol-mediated crosslinking enhances electrical conductivity (σ = 1.2 × 10⁻³ S/cm)

  • Metal-Organic Frameworks (MOFs): Imidazoline nitrogen coordinates to Cu(II) nodes (bond length: 2.08 Å)

Environmental Chemistry Implications

Atmospheric reactivity studies suggest:

  • Aerosol Particle Formation: Sulfonamide group increases hygroscopicity (κ = 0.12 ± 0.03)

  • Brown Carbon Contribution: Light absorption at 370 nm (Åabs = 1.4 m²/g)

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